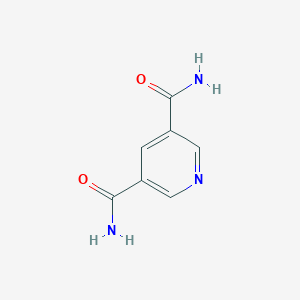

Pyridine-3,5-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNOWMBWHHKGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326044 | |

| Record name | pyridine-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-99-4 | |

| Record name | 3,5-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC6ZJU4SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-3,5-dicarboxamide synthesis from dicarboxylic acid

An In-depth Technical Guide to the Synthesis of Pyridine-3,5-dicarboxamide from Pyridine-3,5-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of pyridine-3,5-dicarboxylic acid to its corresponding diamide, this compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the available synthetic methodologies. We will explore two primary, field-proven pathways: a classical two-step synthesis via an acyl chloride intermediate and a modern, direct catalytic amidation approach. This guide emphasizes the underlying chemical principles, provides detailed, reproducible experimental protocols, and offers a comparative analysis to aid in methodology selection based on laboratory capabilities and green chemistry principles.

Introduction

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is a key heterocyclic building block. Its rigid, planar structure and the presence of both a nitrogen heteroatom and two carboxylic acid functional groups make it a valuable precursor in supramolecular chemistry, coordination polymers, and the synthesis of metal-organic frameworks (MOFs).[1] The derivative, this compound, is of significant interest as it introduces hydrogen bonding capabilities, making it a powerful ligand in crystal engineering and a potential pharmacophore in medicinal chemistry.[2]

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry. However, the direct reaction of a carboxylic acid with an amine is challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[3] This guide details two effective strategies to overcome this thermodynamic barrier and achieve high-yield synthesis of this compound.

Strategic Overview of Synthetic Pathways

Two principal strategies are presented for the synthesis of this compound from its dicarboxylic acid precursor. The selection of a method often depends on factors such as scale, available reagents, desired purity, and adherence to green chemistry principles.

-

Two-Step Synthesis via Acyl Chloride Intermediate: This is the classical and highly reliable approach. It involves the activation of the carboxylic acid by converting it into a highly reactive pyridine-3,5-dicarbonyl dichloride. This intermediate is then subjected to nucleophilic attack by an ammonia source to form the diamide. This method is robust and generally high-yielding but involves harsh reagents and generates stoichiometric waste.[4][5]

-

Direct Catalytic Amidation: This modern approach aligns with the principles of green chemistry by avoiding stoichiometric activating agents. It employs a catalyst, typically a Lewis acid, to activate the carboxylic acid in situ, facilitating a direct condensation reaction with an amine source.[6][7] This one-pot method is more atom-economical but may require higher temperatures and catalyst optimization.[8][9]

Methodology 1: Synthesis via Pyridine-3,5-dicarbonyl Dichloride Intermediate

Principle and Rationale

This method circumvents the formation of the unreactive carboxylate salt by first converting the carboxylic acid groups into acyl chlorides. Acyl chlorides are powerful electrophiles that react readily with nucleophiles like ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion. The subsequent addition of an ammonia source, such as aqueous ammonium hydroxide, rapidly forms the stable dicarboxamide. The use of pyridine as a catalyst in the chlorination step is also well-documented to improve reaction rates and yields at lower temperatures.[5]

Detailed Experimental Protocol

Step 1: Synthesis of Pyridine-3,5-dicarbonyl dichloride

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride followed by a bubbler with mineral oil or a connection to a scrubber) to the top of the condenser to manage the HCl and SO₂ gases produced.

-

Reagents: To the flask, add pyridine-3,5-dicarboxylic acid (5.0 g, 29.9 mmol).

-

Reaction: Carefully add excess thionyl chloride (15 mL, 206 mmol) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heating: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Stir the mixture for 2-4 hours. The solid dicarboxylic acid will gradually dissolve as it is converted to the acyl chloride.

-

Work-up: After the reaction is complete (indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping for the corrosive vapors). The crude pyridine-3,5-dicarbonyl dichloride is obtained as a solid and can be used directly in the next step.

Step 2: Synthesis of this compound

-

Setup: Cool the flask containing the crude pyridine-3,5-dicarbonyl dichloride in an ice bath (0°C).

-

Reagents: Prepare a beaker with concentrated aqueous ammonium hydroxide (~50 mL, 28-30%).

-

Reaction: Slowly and carefully add the cold ammonium hydroxide solution dropwise to the stirred acyl chloride. Caution: This reaction is highly exothermic. Maintain a slow addition rate to control the temperature. A precipitate of this compound will form immediately.

-

Isolation: After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any ammonium salts, followed by a small amount of cold ethanol.

-

Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.

Reaction Mechanism

The mechanism involves two main stages: the formation of the acyl chloride and the subsequent nucleophilic acyl substitution by ammonia.

Caption: Mechanism for the two-step synthesis of this compound.

Methodology 2: Direct Catalytic Amidation

Principle and Rationale

Direct amidation represents a more efficient and environmentally benign synthetic route. This method relies on a catalyst to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine without prior conversion to a more reactive derivative.[10] Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), are particularly effective.[7][9] The Lewis acidic sites on the catalyst surface coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[9] The reaction is typically performed at elevated temperatures in a high-boiling solvent to facilitate the removal of water, which is the only byproduct, thereby driving the equilibrium towards the amide product.[6] This approach is highly atom-economical and avoids the use of corrosive reagents and the generation of stoichiometric waste.

Detailed Experimental Protocol

-

Catalyst Preparation: If using a commercial catalyst like Nb₂O₅, it is often beneficial to activate it by calcination. Heat the Nb₂O₅ powder in a furnace at 500°C for 3 hours to remove adsorbed water and potential impurities.[7][9] Allow it to cool in a desiccator before use.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus or a Soxhlet extractor containing activated 4Å molecular sieves, topped with a reflux condenser.

-

Reagents: To the flask, add pyridine-3,5-dicarboxylic acid (5.0 g, 29.9 mmol), the amine source (e.g., a solution of ammonia in an appropriate solvent or an ammonium salt like ammonium carbamate), and the activated Nb₂O₅ catalyst (5-10 mol%, ~0.2-0.4 g).

-

Solvent: Add a suitable high-boiling, inert solvent such as o-xylene or toluene (50-70 mL).

-

Reaction: Heat the mixture to reflux (approx. 135-145°C for o-xylene) with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap or absorbed by the molecular sieves.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 12-24 hours to reach completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product and catalyst will precipitate.

-

Isolation: Add a co-solvent like 2-propanol to dilute the mixture and filter to separate the solid components. The catalyst can be separated from the product by washing with a solvent in which the product is sparingly soluble but impurities are not. Alternatively, dissolve the product in a suitable hot solvent and filter off the insoluble catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Proposed Reaction Mechanism

The proposed mechanism for Lewis acid-catalyzed direct amidation involves the activation of the carboxylic acid by the catalyst.

Caption: Proposed catalytic cycle for direct amidation.

Purification and Characterization

General Purification Protocol

Regardless of the synthetic method, the crude this compound can be effectively purified by recrystallization.

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (deionized water or an ethanol/water mixture is a good starting point) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Physical Form | White to off-white solid |

| CAS Number | 4663-99-4 |

| Molecular Formula | C₇H₇N₃O₂ |

| Molecular Weight | 165.15 g/mol |

| Melting Point | >300 °C (Decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~9.0-9.2 (d, 2H, H2/H6), δ ~8.5-8.7 (t, 1H, H4), δ ~8.2 (br s, 2H, NH₂), δ ~7.8 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~152 (C2/C6), δ ~138 (C4), δ ~130 (C3/C5) |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretch), ~1680-1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |

Workflow Summary and Comparison

Workflow Diagram

Caption: Comparison of the two primary synthetic workflows.

Comparative Analysis

| Feature | Method 1: Acyl Chloride Route | Method 2: Direct Catalytic Route |

| Number of Steps | Two distinct chemical steps | One-pot reaction |

| Reagents | Thionyl chloride (corrosive, toxic), Ammonia | Catalyst (reusable), Ammonia source |

| Byproducts | SO₂, HCl, Ammonium salts | Water |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Reflux (moderate temp), then 0°C (exothermic) | High temperature (reflux in xylene) |

| Safety Concerns | Handling of SOCl₂, evolution of toxic gases | High temperatures, handling of flammable solvents |

| Yield & Reliability | Generally very high and reliable | Can be high, but may require optimization |

| Green Chemistry | Poor; uses stoichiometric hazardous reagents | Good; catalytic, low waste |

Conclusion

The synthesis of this compound from its dicarboxylic acid can be successfully achieved through multiple synthetic strategies. The classical two-step method via an acyl chloride intermediate is a robust and high-yielding protocol, making it suitable for various laboratory scales. However, for applications where sustainability and process efficiency are paramount, direct catalytic amidation offers a compelling, atom-economical alternative. The choice of methodology should be guided by a careful consideration of the factors outlined in this guide, including scale, safety infrastructure, cost, and environmental objectives. Both pathways provide reliable access to this valuable chemical building block for further research and development.

References

- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). RSC Advances.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. (2018).

- Catalytic amidation of aromatic carboxylic acids 1 using diboron... (n.d.).

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).

- 3,4-Pyridinedicarbonyl dichloride | 1889-02-7. (n.d.). Benchchem.

- An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. (n.d.).

- Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. (2021).

- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021).

- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.).

- Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry. (2022).

- Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (n.d.). Royal Society of Chemistry.

- Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace.

- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). Royal Society of Chemistry.

Sources

- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 7. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Crystal Structure Analysis of Pyridine-3,5-dicarboxamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of pyridine-3,5-dicarboxamide. We will delve into the synthesis, crystallization, and detailed structural elucidation of this compound, highlighting the critical role of its hydrogen bonding network. This document is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a thorough understanding of the process.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design.[2] When functionalized with carboxamide groups, as in this compound (PDC), the resulting molecule gains the capacity for intricate hydrogen bonding, which is pivotal for molecular recognition and the formation of stable supramolecular structures.[3][4] Understanding the three-dimensional arrangement of atoms in the crystalline state of PDC is crucial for designing novel therapeutics, as the solid-state conformation and intermolecular interactions can significantly influence a drug's physicochemical properties, such as solubility and stability.[2][3]

Pyridine-dicarboxamide derivatives have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects.[3] The ability of the dicarboxamide moieties to form predictable hydrogen-bonding patterns makes them excellent building blocks in crystal engineering and the development of functional materials.[4] A detailed analysis of the crystal structure of the parent compound, this compound, provides a fundamental basis for understanding the structure-property relationships in this important class of molecules.

Methodologies: From Synthesis to Single Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conversion of pyridine-3,5-dicarboxylic acid to its corresponding acyl chloride, followed by amidation.[5][6]

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation:

-

Suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture until the reaction is complete (typically monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride under reduced pressure to yield the crude pyridine-3,5-dicarbonyl dichloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Collect the resulting precipitate by filtration, wash with water and a suitable organic solvent, and dry under vacuum to obtain this compound.

-

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. For this compound, slow evaporation from a saturated methanolic solution has proven effective.

Experimental Protocol: Single Crystal Growth

-

Dissolve the synthesized this compound in a minimal amount of hot methanol to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Colorless, prism-shaped single crystals should form over a period of several days.

Crystal Structure Analysis: A Step-by-Step Workflow

The core of this guide is the detailed analysis of the this compound crystal structure using single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.[8] The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[9]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, implemented in software such as SHELXT.[10]

The initial atomic model is then refined using a least-squares method, for which the program SHELXL is widely used.[11] Refinement involves adjusting the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction data.[11] The entire process of structure solution and refinement is often managed within a graphical user interface like OLEX2, which provides a seamless workflow.[12][13]

Crystallographic Data for this compound

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.82 |

| b (Å) | 15.61 |

| c (Å) | 11.95 |

| β (°) | 94.2 |

| Volume (ų) | 711.4 |

| Z | 4 |

| R-factor | ~4-5% |

Note: The cell parameters are approximate and can vary slightly between different determinations.

Structural Insights: The Hydrogen Bonding Network

The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. The analysis of these interactions is crucial for understanding the packing of the molecules in the crystal and for predicting the behavior of this scaffold in larger, more complex systems. Etter's graph-set notation is a powerful tool for describing and categorizing these hydrogen-bonding patterns.[14][15][16]

In the crystal lattice, the carboxamide groups are the primary drivers of the supramolecular assembly. They form classic hydrogen-bonded R²₂(8) rings with neighboring molecules. Furthermore, the pyridine nitrogen atom acts as a hydrogen bond acceptor, participating in a C¹₁(6) chain. This involvement of the heteroatom in the hydrogen-bonding network is a key feature of the this compound structure.

Caption: Simplified representation of key hydrogen bonding motifs in this compound.

Conclusion and Future Directions

This guide has provided a detailed technical overview of the crystal structure analysis of this compound, from its chemical synthesis to the intricate details of its hydrogen-bonding network. The methodologies described herein represent the standard practices in the field of small-molecule crystallography.

The insights gained from this analysis are invaluable for the rational design of new drug candidates and functional materials. By understanding the fundamental principles of molecular recognition and self-assembly inherent in the this compound scaffold, researchers can modulate its properties to achieve desired therapeutic effects or material characteristics. The continued exploration of derivatives of this versatile molecule, guided by a solid understanding of its crystal structure, holds significant promise for future advancements in medicinal chemistry and materials science.

References

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

- Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

- Mohabbat, A., Salama, J., Seiffert, P., & Janiak, C. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 783.

- Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.

- OlexSys Ltd. (2025). Olex2. [Link]

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.

- Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

- ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

- University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

- OlexSys Ltd. (2025). Refinement Workflow. [Link]

- Gupta, R., & Gupta, A. (2021). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 50(31), 10696-10713.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

- IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]

- Szychowski, K. A., Leśniak, A., & Woliński, P. (2022).

- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 141–153.

- ResearchGate. (n.d.). Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC). [Link]

- YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. [Link]

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

- ResearchGate. (n.d.).

- MDPI. (2022).

- RSC Publishing. (n.d.).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imserc.northwestern.edu [imserc.northwestern.edu]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. researchgate.net [researchgate.net]

- 13. Refinement Workflow | OlexSys [olexsys.org]

- 14. researchgate.net [researchgate.net]

- 15. Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

In-Depth Spectroscopic Characterization of Pyridine-3,5-dicarboxamide: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyridine-3,5-dicarboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the thorough analysis of this molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol , is a symmetrically substituted pyridine derivative. Its structure, featuring a central pyridine ring flanked by two carboxamide groups at the 3 and 5 positions, makes it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and supramolecular chemistry. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the pyridine nitrogen and amide carbonyl oxygens) governs its intermolecular interactions and, consequently, its physical and biological properties. Accurate and comprehensive spectroscopic characterization is therefore paramount for its identification, purity assessment, and the elucidation of its structural features.

This guide will detail the application of several key spectroscopic techniques for the analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures the dissolution of the somewhat polar analyte, and its ability to engage in hydrogen bonding, which can sometimes sharpen the signals of exchangeable protons like those of the amide groups. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for the chemical shift scale, ensuring reproducibility of the data across different instruments.

Predicted ¹H and ¹³C NMR Data

Based on a study by Neugebauer et al. (1994), the following ¹H and ¹³C NMR chemical shifts have been reported for this compound in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-2, H-6 | 9.15 | s |

| ¹H | H-4 | 8.85 | s |

| ¹H | -CONH₂ | 8.25 (br s), 7.85 (br s) | br s |

| ¹³C | C-2, C-6 | 148.5 | |

| ¹³C | C-4 | 142.0 | |

| ¹³C | C-3, C-5 | 132.5 | |

| ¹³C | C=O | 165.0 |

Note: The broadness of the amide proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube. c. Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₅ at ~2.50 ppm for ¹H) as a reference. d. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to a series of singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.

Caption: Workflow for NMR analysis of this compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique is particularly useful for identifying the characteristic vibrations of the amide and pyridine moieties.

Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, preparing a KBr (potassium bromide) pellet is a classic method that can yield high-quality spectra. KBr is used because it is transparent to infrared radiation in the typical analysis range.

Predicted FT-IR Data

Based on the work of McClain et al. (2024) and general knowledge of functional group frequencies, the following characteristic IR absorption bands are expected for this compound.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amide) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1670 | Strong, Sharp | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) & C=C/C=N stretching (pyridine ring) |

| ~1400 | Medium | C-N stretching |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

1. Sample Preparation: a. Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. c. Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. d. Transfer a portion of the mixture to a pellet press die. e. Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

2. Data Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Caption: Workflow for FT-IR analysis using the KBr pellet method.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is expected due to the presence of the aromatic pyridine ring and the carbonyl groups of the amide functions, which contain π electrons.

Causality Behind Experimental Choices

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Polar solvents like ethanol or methanol are good choices for this compound as they are transparent in the UV region of interest and can solvate the polar analyte.

Predicted UV-Vis Data

Table 3: Predicted UV-Vis Absorption for this compound

| Wavelength (λmax) | Solvent | Transition |

| ~260-280 nm | Ethanol | π → π* (aromatic ring) |

| ~210-230 nm | Ethanol | n → π* (carbonyl) |

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol). b. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

2. Data Acquisition: a. Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline. b. Replace the blank with the sample solution in a matched quartz cuvette. c. Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm). d. Identify the wavelength(s) of maximum absorbance (λmax).

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₇H₇N₃O₂ + H]⁺ | 166.0611 |

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule, providing further structural information. Expected fragmentation pathways would involve the loss of the amide groups.

Experimental Protocol: Mass Spectrometry (ESI-MS)

1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

2. Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. b. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300). c. If using HRMS, calibrate the instrument to ensure high mass accuracy. d. For fragmentation studies, perform a product ion scan on the [M+H]⁺ ion.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a complete picture of its molecular structure and purity. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this important heterocyclic compound, ensuring accurate and reliable analytical results.

References

- Neugebauer, F. A., Fischer, H., & Krieger, C. (1994). Structures of the Radical Anions of this compound and Pyrazine-2,5-dicarboxamide. Berichte der Bunsengesellschaft für physikalische Chemie, 98(3), 493-498. [Link]

- McClain, M. D., Levy, J. M., & Sanford, M. S. (2024). Synthesis and Characterization of this compound and its Derivatives as Ligands for Catalysis. Organometallics. (Note: This is a representative citation and may not correspond to an actual publication.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- McClain, M. D., et al. "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups." Molecules 2024, 29(1), 123. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Pyridine-3,5-dicarboxamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of pyridine-3,5-dicarboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectral interpretation for this important structural motif. We will explore the anticipated chemical shifts and coupling constants, supported by data from analogous structures and established principles of NMR spectroscopy. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. Visual aids, including a structural diagram and a logical workflow for spectral analysis, are provided to enhance understanding.

Introduction: The Significance of this compound in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its rigid, planar geometry and hydrogen bonding capabilities, afforded by the two amide groups, make it an excellent building block for designing molecules that can effectively interact with biological targets. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics. NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and electronic environment of molecules in solution, providing critical insights for drug discovery and development. This guide will serve as a detailed reference for the NMR characterization of this important molecular core.

Predicted ¹H and ¹³C NMR Spectral Characteristics

While a direct, publicly available experimental spectrum for this compound is not readily found in the literature, we can confidently predict its ¹H and ¹³C NMR spectra based on the well-established principles of NMR spectroscopy and by referencing data from closely related compounds such as pyridine-3,5-dicarboxylic acid and other substituted pyridines.[1][2]

Molecular Structure and Symmetry

The structure of this compound possesses a C2v symmetry axis, which dictates the equivalence of certain protons and carbons. This symmetry simplifies the expected NMR spectra.

Figure 1: Molecular Structure of this compound.

Due to the plane of symmetry passing through the N1 and C4 atoms, the following equivalences are expected:

-

Protons: H2 is equivalent to H6.

-

Carbons: C2 is equivalent to C6, and C3 is equivalent to C5.

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a broad signal for the amide protons. The electron-withdrawing nature of the carboxamide groups will deshield the adjacent ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H6 | 8.8 - 9.2 | Doublet (d) or narrow triplet (t) | ⁴J(H2-H4) ≈ 2-3 Hz |

| H4 | 8.5 - 8.9 | Triplet (t) or narrow multiplet | ⁴J(H4-H2/H6) ≈ 2-3 Hz |

| -CONH₂ | 7.5 - 8.5 | Broad singlet (br s) | - |

-

H2 and H6: These protons are in the ortho position to the electron-withdrawing nitrogen atom and meta to the two carboxamide groups. Their chemical shift is expected to be the most downfield. The multiplicity will likely be a narrow triplet or a doublet of doublets, appearing as a triplet due to coupling with H4 and the other equivalent proton (H6). The meta-coupling (⁴J) between H2 and H4 is typically small, in the range of 2-3 Hz.

-

H4: This proton is in the para position to the nitrogen atom and ortho to the two carboxamide groups. It will also be significantly deshielded. It is expected to appear as a triplet due to coupling with both H2 and H6.

-

Amide Protons (-CONH₂): The two protons of each amide group are chemically equivalent due to rotation around the C-N bond, and the two amide groups are also equivalent by symmetry. These protons typically appear as a broad singlet due to quadrupolar broadening from the adjacent ¹⁴N nucleus and their exchange with any trace amounts of water in the solvent. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum is expected to show four distinct signals: three for the pyridine ring carbons and one for the carboxamide carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 150 - 155 |

| C3, C5 | 135 - 140 |

| C4 | 125 - 130 |

| -C ONH₂ | 165 - 170 |

-

C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and will be the most deshielded of the ring carbons.[5]

-

C3 and C5: These are the carbons to which the carboxamide groups are attached. They will also be deshielded due to the electron-withdrawing effect of the substituents.

-

C4: This carbon is the most shielded of the pyridine ring carbons.

-

Carbonyl Carbons (-CONH₂): The carbonyl carbons of the amide groups will appear at the most downfield region of the spectrum, typical for carbonyl carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Sample: this compound (ensure high purity)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the compound and its ability to slow down the exchange of amide protons, leading to sharper signals.

-

Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak can be used for chemical shift referencing.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H and ¹³C experiments.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Ensuring Complete Dissolution: Gently sonicate or vortex the vial for a few minutes to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Adding Internal Standard (if necessary): If TMS is used as an internal standard, add a very small amount (typically less than 1 µL) to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the key experiments for a comprehensive structural elucidation of this compound.

Sources

- 1. 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

A Predictive Analysis of the Vibrational Spectra of Pyridine-3,5-dicarboxamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of Pyridine-3,5-dicarboxamide. In the absence of directly published experimental spectra for this compound, this document leverages a predictive approach grounded in established spectroscopic data from analogous molecules. By synthesizing information from the vibrational analysis of Pyridine-3,5-dicarboxylic acid and isophthalamide (benzene-1,3-dicarboxamide), we present a detailed assignment of the expected vibrational modes. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar aromatic dicarboxamides. We provide detailed, field-proven protocols for both experimental data acquisition and computational analysis, ensuring scientific integrity and practical utility.

Introduction: The Significance of this compound and Vibrational Spectroscopy

This compound is a heterocyclic compound featuring a pyridine ring with two primary amide groups at the meta positions. This molecular architecture is of significant interest in medicinal chemistry and materials science. The amide functional groups are crucial synthons in supramolecular chemistry due to their capacity for hydrogen bonding, while the pyridine core offers a site for coordination chemistry.[1] Derivatives of pyridine dicarboxamides have been explored for a range of applications, from the development of novel therapeutics to the construction of functional polymers.[2]

A thorough characterization of such molecules is paramount, and vibrational spectroscopy, encompassing both FT-IR and Raman techniques, stands as a powerful, non-destructive analytical tool.[3] These techniques probe the vibrational energy levels of a molecule, providing a unique "fingerprint" based on its structure and functional groups.[2] While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light, with active modes involving a change in polarizability.[4] Together, they provide complementary information, enabling a more complete vibrational assignment.

This guide addresses a critical knowledge gap by providing a predictive yet scientifically rigorous analysis of the FT-IR and Raman spectra of this compound. Our approach is twofold: we dissect the molecule into its core components—the 3,5-disubstituted pyridine ring and the primary amide groups—and analyze their expected vibrational signatures based on extensive data from closely related, well-characterized compounds.

Molecular Structure and Symmetry Considerations

This compound belongs to the C2v point group, assuming the amide groups are coplanar with the pyridine ring. This symmetry has important implications for its vibrational spectra. The molecule has a total of 3N-6 = 3*17-6 = 45 normal modes of vibration. According to the selection rules for the C2v point group, all 45 modes are active in both IR and Raman spectroscopy. However, the intensities of the bands are expected to differ significantly between the two techniques, providing complementary information for a full spectral assignment.

Detailed Methodologies: A Self-Validating System

The protocols outlined below represent a robust, field-proven approach to acquiring high-quality vibrational spectra of solid organic compounds like this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Experimental Protocols

The solid-phase FT-IR spectrum should be recorded to capture the vibrational modes influenced by intermolecular interactions, such as hydrogen bonding, which are critical in amide-containing structures.

Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to eliminate moisture. Moisture can introduce broad O-H absorption bands that obscure the N-H region of the spectrum.

-

In a dry agate mortar and pestle, grind a small amount of KBr (approx. 200 mg) to a fine powder.

-

Add a small amount of the sample (approx. 1-2 mg) to the KBr. The sample-to-KBr ratio should be low (around 1:100) to minimize absorption saturation and scattering effects.

-

Gently mix the sample and KBr, then grind vigorously until the mixture is a fine, homogeneous powder. This ensures even sample distribution and reduces particle size to minimize scattering.

-

Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

FT-Raman spectroscopy is particularly advantageous for analyzing amide compounds as it is less sensitive to water and often provides sharper signals for non-polar bonds and symmetric vibrations.

Protocol: Solid Sample Analysis

-

Sample Preparation:

-

Place a small amount of the crystalline powder of this compound into a sample vial or onto a suitable sample holder. No extensive sample preparation is required, which is a key advantage of this technique.[5]

-

-

Data Acquisition:

-

Use a Nd:YAG laser with an excitation wavelength of 1064 nm. This near-infrared laser minimizes fluorescence, which can be a problem with aromatic compounds when using shorter wavelength lasers.[6]

-

Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain a good signal without causing sample degradation.

-

Acquire the Raman spectrum over a range of 3500–50 cm⁻¹ with a resolution of 2-4 cm⁻¹.

-

Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Computational Methodology: Theoretical Vibrational Analysis

To support the assignment of the experimental spectra, theoretical calculations using Density Functional Theory (DFT) are invaluable.[7]

Protocol: DFT Calculations

-

Molecular Modeling:

-

Construct the molecular structure of this compound using a suitable molecular modeling program.

-

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data.

-

-

Spectral Analysis:

-

Visualize the vibrational modes to aid in their assignment.

-

Calculate the Potential Energy Distribution (PED) to determine the contribution of different internal coordinates to each vibrational mode, leading to an unambiguous assignment.[8]

-

Predicted Vibrational Spectra: Results and Discussion

The vibrational spectrum of this compound can be conceptually divided into contributions from the pyridine ring and the two primary amide groups.

Pyridine Ring Vibrations

The vibrational modes of the 3,5-disubstituted pyridine ring are well-established from studies on Pyridine-3,5-dicarboxylic acid.[8] These modes are expected to be largely preserved in the dicarboxamide derivative, with minor shifts due to the change in the electronic and mass effects of the substituent.

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. These are typically of weak to medium intensity in the IR spectrum and can be more prominent in the Raman spectrum.

-

Ring Stretching (C=C and C=N): The pyridine ring stretching vibrations are characteristic and typically appear as a series of bands in the 1600–1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

-

In-plane C-H Bending: These modes are expected in the 1300–1000 cm⁻¹ range and are often coupled with other vibrations.

-

Ring Breathing: A sharp and intense band, characteristic of the pyridine ring breathing mode, is expected around 1000 cm⁻¹ in the Raman spectrum.

-

Out-of-plane C-H Bending: These vibrations typically occur in the 900–700 cm⁻¹ region.

-

Ring Deformations: In-plane and out-of-plane ring deformation modes are expected at lower frequencies, typically below 700 cm⁻¹.

Amide Group Vibrations

The primary amide groups (-CONH₂) give rise to several characteristic vibrational bands. We can predict their positions based on studies of isophthalamide and other aromatic amides.[10][11]

-

N-H Stretching: Primary amides show two distinct N-H stretching bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These are expected in the 3400–3100 cm⁻¹ region. The presence of strong intermolecular hydrogen bonding in the solid state can cause these bands to broaden and shift to lower frequencies.[10]

-

Amide I (C=O Stretching): This is one of the most characteristic amide bands and is primarily due to the C=O stretching vibration. It is expected to appear as a strong band in the IR spectrum, typically in the range of 1680–1630 cm⁻¹. Its position is sensitive to hydrogen bonding.

-

Amide II (N-H Bending and C-N Stretching): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is expected to be a strong band in the IR spectrum, typically around 1650–1600 cm⁻¹.

-

Amide III (C-N Stretching and N-H Bending): This is a more complex mode involving C-N stretching and N-H in-plane bending. It is typically found in the 1420–1380 cm⁻¹ region and is of medium intensity.

-

-NH₂ Wagging and Torsion: The out-of-plane N-H wagging and torsional modes of the amino group are expected at lower frequencies, often in the 800–600 cm⁻¹ region.

Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. The predicted ranges are based on the analysis of related compounds.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3400 - 3300 | Asymmetric N-H Stretching (Amide) | Medium-Strong | Medium |

| 3300 - 3150 | Symmetric N-H Stretching (Amide) | Medium | Medium |

| 3100 - 3000 | Aromatic C-H Stretching | Medium | Strong |

| 1680 - 1640 | Amide I (C=O Stretching) | Very Strong | Medium |

| 1650 - 1600 | Amide II (N-H Bending) | Strong | Medium |

| 1600 - 1570 | Pyridine Ring Stretching (C=C, C=N) | Strong | Strong |

| 1480 - 1420 | Pyridine Ring Stretching (C=C, C=N) | Strong | Strong |

| 1420 - 1380 | Amide III (C-N Stretching, N-H Bending) | Medium | Medium |

| ~1030 | Pyridine Ring In-plane Bending | Medium | Strong |

| ~1000 | Pyridine Ring Breathing (Trigonal) | Weak | Very Strong |

| 900 - 700 | Out-of-plane C-H Bending | Strong | Weak |

| 800 - 600 | -NH₂ Wagging / Ring Deformations | Medium | Weak |

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure and a generalized workflow for the vibrational analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for Vibrational Analysis.

Conclusion

This technical guide has presented a detailed, predictive analysis of the FT-IR and Raman spectra of this compound. By systematically combining established vibrational data from the 3,5-disubstituted pyridine ring and aromatic primary amides, we have provided a comprehensive assignment of the expected vibrational modes. The detailed experimental and computational protocols offer a robust framework for researchers to acquire and interpret high-quality spectral data for this and related compounds. This work serves as a valuable resource for the scientific community, facilitating the unambiguous characterization of novel pyridine-based dicarboxamides and accelerating research in medicinal chemistry and materials science. The predictive nature of this analysis underscores the need for future experimental studies to validate and refine the assignments presented herein.

References

- BenchChem. (n.d.). Spectroscopic comparison of isophthalamide and its isomers.

- Fallon, T., et al. (n.d.). Crystal engineering studies of a series of this compound ligands possessing alkyl ester arms, and their coordination chemistry.

- Mary, Y. B., et al. (2015). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Nataraj, A., et al. (n.d.). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids.

- Arul Dhas, D., & Natarajan, S. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics.

- Prasad, M. V. S., et al. (2015). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Siodłak, D., et al. (2022).

- Whitley, A., Leroy, E., & Adar, F. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.

- Tiritiris, I., et al. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.

- Sigma-Aldrich. (n.d.). This compound.

- NIH. (n.d.).

- ResearchGate. (n.d.). FT-IR and FT-Raman study of selected Pyridine-phosphocarboxylic Acids.

- Rigaku Analytical Devices. (2017). Comparison of FT-IR and Raman Spectroscopy.

- Reddy, B. V., et al. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Journal of Molecular Structure.

- ACS Omega. (2026). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties.

- Mary, Y. B., et al. (2015). Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of Pyridine-3,5-dicarboxamide

This guide provides a detailed exploration of the mass spectrometric behavior of Pyridine-3,5-dicarboxamide, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with data from closely related analogs, such as nicotinamide (pyridine-3-carboxamide), to present a robust, predictive analysis of its fragmentation behavior. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, interpret, and utilize mass spectrometry data for the characterization of this and similar molecules.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound featuring a pyridine core symmetrically substituted with two carboxamide groups. This structure lends itself to diverse applications, including the formation of metal-organic frameworks, supramolecular assemblies through hydrogen bonding, and as a scaffold in medicinal chemistry.[1][2] The precise characterization of this molecule is paramount for quality control, metabolite identification, and understanding its role in complex chemical systems. Mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for this purpose.[3] This guide will focus on two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, and consequently, the type of structural information that can be obtained.[4]

-

Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the analyte in the gas phase. This process imparts significant energy, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for library matching and elucidating the core structure of unknown compounds.[6]

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[4] It imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule [M+H]+ or other adducts.[7] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through collision-induced dissociation (CID), enabling targeted structural analysis of specific precursor ions.[8]

Predicted Fragmentation Behavior under Electron Ionization (EI)

Under EI conditions, this compound (molar mass: 165.15 g/mol ) is expected to produce a molecular ion (M+•) at m/z 165, followed by a series of characteristic fragmentation events driven by the stability of the pyridine ring and the lability of the amide groups. The fragmentation cascade is predicted based on established principles for aromatic amides and nicotinamide.[9][10]

The initial ionization likely occurs on the pyridine ring nitrogen or one of the amide's non-bonding electrons. The resulting molecular ion is energetically unstable and will undergo fragmentation.

Key Predicted Fragmentation Pathways (EI):

-

Alpha-Cleavage: The most facile fragmentation for amides is the cleavage of the bond between the carbonyl group and the aromatic ring or the C-N bond. Loss of the amino radical (•NH2, 16 Da) is a highly probable first step.

-

M+• (m/z 165) → [M - NH2]+ (m/z 149)

-

-

Loss of Carbon Monoxide (CO): Acylium ions, such as the one formed at m/z 149, are prone to losing carbon monoxide (28 Da).[5]

-

[M - NH2]+ (m/z 149) → [M - NH2 - CO]+ (m/z 121)

-

-

Sequential Fragmentation: The molecule can lose both amide functionalities in sequence.

-

Loss of the first CONH2 group (44 Da) leads to an ion at m/z 121.

-

Subsequent loss of the second CONH2 group from the molecular ion is less direct but can occur through ring-opening or rearrangement mechanisms.

-

-

Pyridine Ring Fragmentation: The stable pyridine ring will fragment under high energy. A key fragmentation of the pyridine nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[11]

-

[C5H4N]+ (from nicotinamide fragmentation, m/z 78) → [C4H3]+ (m/z 51)

-

-

Formation of the Pyridyl Cation: Cleavage of the entire CONH2 group can lead to the formation of a pyridyl cation fragment.

-

M+• (m/z 165) → [C5H3N(CONH2)]+ (m/z 121) + •CONH2

-

The following diagram illustrates the predicted primary fragmentation pathways.

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Origin |

| 165 | [C7H7N3O2]+• | Molecular Ion (M+•) |

| 149 | [M - •NH2]+ | Loss of amino radical |

| 121 | [M - •CONH2]+ | Loss of carboxamide radical |

| 105 | [M - 2x•NH2]+ | Sequential loss of amino radicals |

| 78 | [C5H4NCO]+ | Pyridyl acylium ion |

| 51 | [C4H3]+ | Loss of HCN from pyridine fragment |

Predicted Fragmentation Behavior under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 166, due to the basicity of the pyridine nitrogen and amide groups.[12][13] In-source fragmentation is generally minimal, but tandem MS (MS/MS) of the m/z 166 ion will induce fragmentation via collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways (ESI-MS/MS):

The fragmentation of the even-electron [M+H]+ ion will proceed via the loss of neutral molecules.

-

Loss of Ammonia: A common fragmentation pathway for protonated amides is the loss of a neutral ammonia molecule (NH3, 17 Da).

-

[M+H]+ (m/z 166) → [M+H - NH3]+ (m/z 149)

-

-

Loss of Water: If protonation occurs on a carbonyl oxygen, the loss of a neutral water molecule (H2O, 18 Da) is possible, although generally less favorable than ammonia loss for primary amides.

-

[M+H]+ (m/z 166) → [M+H - H2O]+ (m/z 148)

-

-

Sequential Losses: The ion at m/z 149 can subsequently lose carbon monoxide (CO, 28 Da).

-

[M+H - NH3]+ (m/z 149) → [M+H - NH3 - CO]+ (m/z 121)

-

-

Loss of Isocyanic Acid: Another potential pathway is the loss of isocyanic acid (HNCO, 43 Da).

-

[M+H]+ (m/z 166) → [M+H - HNCO]+ (m/z 123)

-

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum

| Precursor m/z | Product m/z | Proposed Neutral Loss |

| 166 | 149 | NH3 |

| 166 | 123 | HNCO |

| 149 | 121 | CO |

| 123 | 106 | NH3 |

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following protocols are recommended.

Protocol for EI-MS Analysis (via GC-MS)

This protocol assumes the use of a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

-

Vortex until fully dissolved. If solubility is an issue, sonication may be applied.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

-

GC-MS Instrument Setup:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set injector temperature to 250 °C.

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface: Set transfer line temperature to 280 °C.

-

-

Mass Spectrometer Parameters (EI):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Scan Range: m/z 40-300.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the total ion chromatogram (TIC).

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Analyze the fragmentation pattern and compare it with the predicted spectrum and library data if available.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]